molecular formula C15H18N2O2 B2365476 N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)isobutyramide CAS No. 898410-75-8

N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)isobutyramide

Cat. No.: B2365476
CAS No.: 898410-75-8
M. Wt: 258.321
InChI Key: LKRYZVDYFJAKHD-UHFFFAOYSA-N
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Description

“N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)isobutyramide” is a chemical compound that has gained much attention in the scientific world due to its unique properties. It is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring .


Synthesis Analysis

The synthesis of such compounds involves various synthetic routes including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods . The reaction was investigated with different catalyst loading of 15, 20 and 25 mol % .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving a pyrrole ring and a pyrazine ring as part of its structure . The molecular formula is C16H20N2O2 and the molecular weight is 272.348.

Scientific Research Applications

Synthesis and Biological Screening

  • The compound and its derivatives are synthesized for potential biological activities, including antiplasmodial and antifungal applications. For instance, a study focused on the synthesis of functionalized aminoquinolines via novel synthetic intermediates, revealing moderate potency against Plasmodium falciparum strains and promising antifungal activities against specific pathogens (Vandekerckhove et al., 2015).

Catalysis and Organic Synthesis

  • Research into catalyst-free synthetic methods for producing related quinoline derivatives has been explored, showcasing the versatility of these compounds in organic synthesis. For example, a ligand-free Cu-catalyzed method for synthesizing pyrrolo[1,2-a]quinolines highlights the efficiency and environmental friendliness of these approaches (Yu et al., 2016).

Anticancer Activity

  • Some derivatives exhibit significant anticancer activities. A study demonstrated the structure-activity relationships of makaluvamine analogues, identifying potent inducers of apoptosis and effective inhibitors of cell growth and proliferation in breast cancer cell lines (Wang et al., 2009).

Photochemotherapeutic Agents

  • The development of photochemotherapeutic agents based on pyrroloquinolinone structures has been investigated, with some derivatives showing potent phototoxic effects and UVA dose-dependent anticancer activities (Barraja et al., 2011).

Antimicrobial Activity

  • Sulphur-substituted pyrrolo[3, 4-b]quinolines have been synthesized and evaluated for their antimicrobial activities, showing enhanced effects against selected pathogens and potential for further development as antimicrobial agents (Es et al., 2005).

Properties

IUPAC Name

2-methyl-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-9(2)15(19)16-12-6-10-4-3-5-17-13(18)8-11(7-12)14(10)17/h6-7,9H,3-5,8H2,1-2H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKRYZVDYFJAKHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC2=C3C(=C1)CC(=O)N3CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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